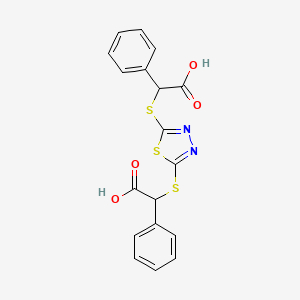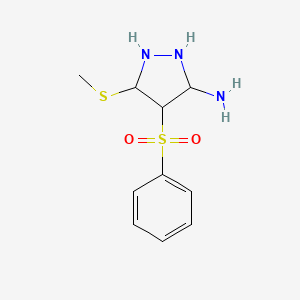
2,2'-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiadiazole ring connected to two phenylacetic acid moieties via disulfide linkages
准备方法
The synthesis of 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates with suitable reagents like phosphorus oxychloride or sulfuryl chloride.
Introduction of Disulfide Linkages: The disulfide linkages are introduced by the oxidation of thiol groups. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine.
Attachment of Phenylacetic Acid Moieties: The phenylacetic acid moieties are attached to the thiadiazole ring via esterification or amidation reactions. Common reagents for these reactions include carbodiimides or acid chlorides.
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
化学反应分析
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfonic acids or sulfoxides using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The disulfide linkages can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The phenylacetic acid moieties can undergo substitution reactions with nucleophiles or electrophiles. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide linkages may yield sulfonic acids, while reduction may yield thiols.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. It is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings. It is also being explored for its potential use in agriculture as a pesticide or herbicide.
作用机制
The mechanism of action of 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) involves its interaction with various molecular targets and pathways. The compound’s thiadiazole ring and disulfide linkages allow it to interact with proteins, enzymes, and other biomolecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological activities. For example, the compound may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.
相似化合物的比较
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2,5-dithiol: This compound contains a thiadiazole ring with two thiol groups. It is known for its ability to form coordination polymers with metals and has applications in water treatment.
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(N-phenylacetamide): This compound contains a thiadiazole ring with disulfide linkages and phenylacetamide moieties. It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[1-(4-ethoxyphenyl)ethanone]: This compound contains a thiadiazole ring with disulfide linkages and ethoxyphenyl moieties. It has been explored for its potential use in the development of new materials.
The uniqueness of 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) lies in its specific structure, which allows for a wide range of chemical reactions and biological activities
属性
分子式 |
C18H14N2O4S3 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
2-[[5-[carboxy(phenyl)methyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-2-phenylacetic acid |
InChI |
InChI=1S/C18H14N2O4S3/c21-15(22)13(11-7-3-1-4-8-11)25-17-19-20-18(27-17)26-14(16(23)24)12-9-5-2-6-10-12/h1-10,13-14H,(H,21,22)(H,23,24) |
InChI 键 |
PNNFTBXFFZGNKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NN=C(S2)SC(C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B15121457.png)
![N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide](/img/structure/B15121465.png)
![4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15121472.png)
![3-(3-Methylthiophen-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B15121480.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B15121486.png)
![6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B15121492.png)

![3-[(4-methoxyphenyl)methyl]-2-(propylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15121507.png)
![6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15121508.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B15121511.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B15121519.png)
![4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B15121542.png)
![3-(2-Bromophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B15121545.png)
![5-chloro-N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15121547.png)
